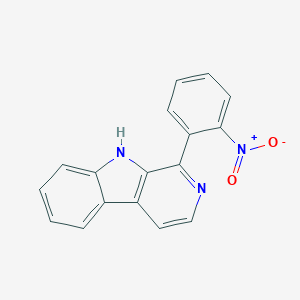
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, also known as PDE5 inhibitor, is a chemical compound used in scientific research applications. It is a potent inhibitor of phosphodiesterase type 5 (PDE5), which plays an important role in regulating cyclic guanosine monophosphate (cGMP) levels in the body. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
作用機序
The mechanism of action of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine involves inhibition of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine is an enzyme that breaks down cGMP, which is responsible for relaxing smooth muscle cells and increasing blood flow. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This results in increased blood flow to the affected area, which can help alleviate the symptoms of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine are primarily related to its ability to inhibit 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This results in increased blood flow to the affected area, which can help alleviate the symptoms of various diseases. The compound has been shown to have potent vasodilatory effects, which make it a potential therapeutic agent for diseases such as cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
実験室実験の利点と制限
The advantages of using 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine in lab experiments include its potency as a 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine inhibitor, its ability to increase cGMP levels, and its vasodilatory effects. The compound has been extensively studied for its potential therapeutic applications in various diseases, which makes it a well-characterized compound for lab experiments. However, the limitations of using the compound in lab experiments include its high cost, its potential toxicity, and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several future directions for research on 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. One direction is to further explore its therapeutic potential in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. Another direction is to develop new derivatives of the compound with improved potency and selectivity for 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. Additionally, research can be focused on understanding the molecular mechanisms of the compound's action and its potential side effects. Finally, the compound can be used as a tool compound for studying the role of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine in various physiological processes.
合成法
The synthesis of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine involves several steps. The starting material is 1,3-benzodioxole, which undergoes a series of reactions to form the final product. The key step in the synthesis is the reaction of 1,3-benzodioxole with 4-morpholinyl-2,6-dimethylpyrimidine-5-carbaldehyde in the presence of a catalyst. The reaction yields the intermediate compound, which is then treated with ammonia to form the final product.
科学的研究の応用
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been extensively studied for its potential therapeutic applications in various diseases. The compound is a potent inhibitor of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, which plays an important role in regulating cGMP levels in the body. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This makes it a potential therapeutic agent for diseases such as cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
特性
分子式 |
C16H19N5O3 |
|---|---|
分子量 |
329.35 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-ylmethyl)-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19N5O3/c17-14-11(7-10-1-2-12-13(8-10)24-9-23-12)15(18)20-16(19-14)21-3-5-22-6-4-21/h1-2,8H,3-7,9H2,(H4,17,18,19,20) |
InChIキー |
VBKNWMNJNOVVFK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=C(C(=N2)N)CC3=CC4=C(C=C3)OCO4)N |
正規SMILES |
C1COCCN1C2=NC(=C(C(=N2)N)CC3=CC4=C(C=C3)OCO4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)
![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)

![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)


